1-(3-Methyl-2-nitrobenzoyl)-piperidine
Description
1-(3-Methyl-2-nitrobenzoyl)-piperidine is a piperidine derivative featuring a benzoyl group substituted with a methyl group at the 3-position and a nitro group at the 2-position. Piperidine derivatives are widely studied due to their versatility in medicinal chemistry, often serving as precursors or active components in pharmaceuticals. The nitro and methyl substituents on the benzoyl moiety may influence electronic properties, solubility, and biological interactions, making this compound distinct from simpler benzoyl-piperidines.
Properties
CAS No. |
600128-55-0 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3-methyl-2-nitrophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H16N2O3/c1-10-6-5-7-11(12(10)15(17)18)13(16)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
InChI Key |
SCRWSKMEDRBXAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Nitrobenzoyl)-piperidine
- Structure : Differs by lacking the 3-methyl group on the benzoyl ring.
- Synthesis : Prepared via condensation of piperidine with 3-nitrobenzoyl chloride.
1-(3-Bromobenzoyl)-piperidine
- Structure : Bromine replaces the nitro and methyl groups at the 3-position.
- Physicochemical Properties : Higher molar mass (268.15 g/mol) due to bromine, which may increase lipophilicity and alter metabolic stability .
- Applications : Used as an intermediate in organic synthesis, particularly for cross-coupling reactions .
Phencyclidine (PCP) Derivatives
- Structure : 1-(1-Phenylcyclohexyl)-piperidine lacks the benzoyl group but shares the piperidine core.
- Biological Activity: NMDA receptor antagonists with potent CNS effects, including dissociative and hallucinogenic properties. Analogs like TCP (thiophene-substituted) show enhanced psychoactivity .
Natural Piperidine Alkaloids from Piper nigrum
- Examples: 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)-propanoyl]-piperidine and nigramides.
- Biological Activity : Demonstrated sleep-enhancing and antimicrobial properties in preclinical studies .
- Key Difference : The nitro group in the target compound may introduce electrophilic reactivity, differing from the methylenedioxy or hydroxyl substituents in natural alkaloids .
PARP Inhibitors (e.g., 1-(2-Chloroethyl)-piperidine Derivatives)
- Structure : Piperidine linked to alkylating groups (e.g., chloroethyl).
- Biological Activity : Tertiary amines like 1-(2-chloroethyl)-piperidine show enhanced PARP inhibitory activity compared to secondary amines, highlighting the role of nitrogen substitution .
- Key Difference: The benzoyl group in the target compound may redirect activity toward non-PARP targets, such as kinases or receptors .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
